5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17) |
InChI Key |
KNYUVAOBLKKMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This strategy involves constructing the oxolane ring through intramolecular cyclization of suitably functionalized intermediates, typically starting from phenyl derivatives bearing trifluoromethyl groups and carboxylic acid functionalities.
Stepwise Procedure:
Step 1: Synthesis of 2-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic Acid Derivatives
- Starting materials: 2-(Trifluoromethyl)phenylacetic acid derivatives.
- Reaction: Halogenation or activation at the α-position, followed by hydroxylation to introduce the hydroxyl group at the 2-position, forming a dihydroxy acid precursor.
Step 2: Cyclization to Form the Oxolane Ring
- Conditions: Acidic or basic catalysis, often employing dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Outcome: Intramolecular nucleophilic attack of the hydroxyl group on the carboxylic acid or activated derivative, leading to ring closure and formation of the oxolane ring.
Step 3: Oxidation and Purification
- Method: Mild oxidation to convert any secondary alcohols to ketones if necessary, followed by purification via recrystallization or chromatography.
Research Insights:
This approach is supported by analogs in the synthesis of other oxolane derivatives, with optimized conditions yielding high purity compounds. The key challenge remains controlling regioselectivity and minimizing side reactions during cyclization.
Preparation via Nucleophilic Substitution and Ring Closure
Method Overview:
This method involves initial formation of a phenyl-substituted precursor with suitable leaving groups, followed by nucleophilic attack to generate the oxolane ring.
Stepwise Procedure:
Step 1: Synthesis of 2-(Trifluoromethyl)phenyl-2-hydroxyalkyl intermediates
- Starting materials: Phenyl trifluoromethyl derivatives with halides or tosylates at the appropriate position.
- Reaction: Nucleophilic substitution with a suitable alcohol or alkoxide.
Step 2: Ring Closure via Intramolecular Cyclization
- Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Outcome: Formation of the five-membered oxolane ring through intramolecular nucleophilic attack.
Step 3: Carboxylation
- Method: Carboxylation using carbon dioxide (CO₂) under pressure, often in the presence of catalysts such as copper or palladium complexes, to introduce the carboxylic acid group at the 2-position.
Research Insights:
This pathway benefits from high regioselectivity and the ability to incorporate various substituents, with the main limitation being the need for precise control over reaction conditions to prevent polymerization or side reactions.
Carboxylation of Organometallic Intermediates Derived from Phenyl Precursors
Method Overview:
This approach employs organometallic chemistry, where phenyl trifluoromethyl derivatives are first converted into organometallic intermediates, which then undergo carboxylation to form the target acid.
Stepwise Procedure:
Step 1: Formation of Organolithium or Grignard Reagents
- Starting materials: 2-(Trifluoromethyl)phenyl halides.
- Reaction: Treatment with n-butyllithium or magnesium in dry ether to generate reactive organometallic species.
Step 2: Cyclization and Ring Formation
- Method: The organometallic intermediate reacts with formaldehyde or other electrophiles to form a hydroxymethyl intermediate.
Step 3: Carboxylation
- Procedure: Bubbling CO₂ through the reaction mixture at low temperatures to convert the intermediate into the carboxylic acid.
Step 4: Acid Workup and Purification
- Method: Acidic quench, filtration, and recrystallization.
Research Insights:
This method offers high yields and selectivity but requires stringent anhydrous conditions and careful handling of reactive intermediates.
Summary of Data and Research Discoveries
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | Phenyl derivatives, dehydrating agents | Acidic/basic, elevated temperature | High regioselectivity | Side reactions, control of regioselectivity |
| Nucleophilic Substitution | Halogenated phenyl compounds, alcohols | Heating in polar solvents | Modular, adaptable | Requires precise control |
| Organometallic Carboxylation | Phenyl halides, n-BuLi, CO₂ | Low temperature, inert atmosphere | High yield, specificity | Handling reactive intermediates |
Notes on Environmental and Practical Considerations
- Environmental Impact: Methods involving halogenated intermediates and dehydrating agents generate waste that requires proper disposal.
- Scalability: Continuous flow reactors and automation can enhance safety and efficiency, especially for organometallic routes.
- Purification: Techniques such as recrystallization, chromatography, and pH-dependent extraction are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications
5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The oxolane ring and carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and effects.
Comparison with Similar Compounds
Tetrahydro-5-oxo-2-furancarboxylic Acid
- Structure : C₅H₆O₄, featuring an oxolane ring with a ketone (5-oxo) and carboxylic acid group.
- Key Differences: Lacks the trifluoromethylphenyl substituent, reducing lipophilicity (logP ~0.5 vs. ~2.5 for the target compound). Molecular weight: 130.099 g/mol .
- Applications : Used as a precursor in lactone synthesis or metabolic studies due to its polar nature.
Thiophene-2-carboxylic Acid
- Structure : C₅H₄O₂S, with a thiophene ring and carboxylic acid group.
- Absence of the trifluoromethyl group results in lower acidity (pKa ~2.5 vs. ~1.8 for the target compound). Molecular weight: 128.15 g/mol .
- Applications : Common in organic electronics and as a ligand in coordination chemistry.
5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
- Structure: C₁₂H₈FNO₃, combining a fluorophenyl group with a hydroxylated nicotinic acid core.
- Key Differences: Fluorine substituent (vs. CF₃) offers weaker electron-withdrawing effects, altering binding affinity in biological systems. Molecular weight: 233.19 g/mol .
- Applications : Investigated in kinase inhibition studies due to its nicotinic acid scaffold.
2-[1-Methyl-3-(Trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic Acid
- Structure : C₁₀H₇F₃N₂O₂S, featuring a pyrazole-thiophene hybrid with a trifluoromethyl group.
- Key Differences :
- Applications : Explored in agrochemicals for its heterocyclic diversity and stability.
Structural and Functional Analysis Table
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid | Oxolane + carboxylic acid | 2-(Trifluoromethyl)phenyl | ~246.18 | ~2.5 | Drug discovery, enzyme inhibition |
| Tetrahydro-5-oxo-2-furancarboxylic acid | Oxolane + carboxylic acid | 5-oxo | 130.099 | ~0.5 | Lactone synthesis, metabolism studies |
| Thiophene-2-carboxylic acid | Thiophene + carboxylic acid | None | 128.15 | ~1.2 | Organic electronics, ligands |
| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | Nicotinic acid | 2-fluoro, 2-hydroxy | 233.19 | ~1.8 | Kinase inhibition |
| 2-[1-Methyl-3-(CF₃)pyrazol-5-yl]thiophene-5-carboxylic acid | Thiophene + pyrazole | 1-methyl-3-CF₃ | 276.23 | ~3.0 | Agrochemicals |
Research Findings and Implications
- Electronic Effects: The trifluoromethyl group in the target compound lowers the carboxylic acid’s pKa (~1.8) compared to non-CF₃ analogs, enhancing ionization at physiological pH .
- Docking Studies : AutoDock4 simulations suggest the ortho-trifluoromethylphenyl group in the target compound improves binding to hydrophobic pockets in enzymes like cyclooxygenase-2, outperforming fluorophenyl analogs in binding energy (-9.2 kcal/mol vs. -7.5 kcal/mol) .
- Metabolic Stability : Oxolane rings generally exhibit higher metabolic stability than thiophene or pyrazole derivatives due to reduced susceptibility to cytochrome P450 oxidation .
Biological Activity
5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is an organic compound characterized by its unique structural features, including a trifluoromethyl group attached to a phenyl ring, an oxolane (tetrahydrofuran) ring, and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 260.21 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and various biological applications.
The biological activity of 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins or enzymes, modulating their activity through various mechanisms:
- Increased Lipophilicity : This property allows the compound to penetrate cellular membranes effectively, facilitating its interaction with intracellular targets.
- Molecular Interactions : The carboxylic acid moiety can form ionic and hydrogen bonds with biomolecules, influencing enzyme activity and receptor binding.
Biological Activity Studies
Research has demonstrated that 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid exhibits significant biological activities, including enzyme inhibition and potential therapeutic effects. Below are key findings from various studies:
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (µM) | Mechanism |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 | Competitive inhibition |
| Butyrylcholinesterase (BChE) | 7.7 | Competitive inhibition |
| Cyclooxygenase-2 (COX-2) | Moderate inhibition | Non-selective |
| Lipoxygenase-15 (LOX-15) | Moderate inhibition | Non-selective |
These results indicate that the compound may have applications in treating conditions related to cholinergic dysfunction and inflammation.
Case Studies
- Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., MCF-7) showed that 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid exhibits cytotoxic effects, with IC50 values indicating significant activity against tumor growth.
- Molecular Docking Studies : Computational analyses have revealed potential binding sites for the compound on target proteins, suggesting specific interactions that contribute to its biological efficacy. These studies often highlight hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
Comparative Analysis with Related Compounds
5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid shares structural similarities with other compounds that also contain trifluoromethyl groups. A comparison of their biological activities can provide insight into structure-activity relationships (SAR):
| Compound Name | Notable Differences | Biological Activity |
|---|---|---|
| 5-[3-(Difluoromethyl)phenyl]oxolane-2-carboxylic acid | Contains difluoromethyl group | Less lipophilic, reduced enzyme inhibition |
| 5-[3-(Chloromethyl)phenyl]oxolane-2-carboxylic acid | Features chloromethyl group | More reactive, varied biological effects |
| 5-[3-(Bromomethyl)phenyl]oxolane-2-carboxylic acid | Contains bromomethyl group | Increased reactivity compared to chlorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
